Cas no 2229202-72-4 (5-Methanesulfonyl-3,3-dimethylpent-1-yne)

5-Methanesulfonyl-3,3-dimethylpent-1-yne 化学的及び物理的性質
名前と識別子
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- EN300-1988066
- 5-methanesulfonyl-3,3-dimethylpent-1-yne
- 2229202-72-4
- 5-Methanesulfonyl-3,3-dimethylpent-1-yne
-
- インチ: 1S/C8H14O2S/c1-5-8(2,3)6-7-11(4,9)10/h1H,6-7H2,2-4H3
- InChIKey: LOYKBTWMSPPQKT-UHFFFAOYSA-N
- ほほえんだ: S(C)(CCC(C#C)(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 174.07145086g/mol
- どういたいしつりょう: 174.07145086g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
5-Methanesulfonyl-3,3-dimethylpent-1-yne 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1988066-5.0g |
5-methanesulfonyl-3,3-dimethylpent-1-yne |
2229202-72-4 | 5g |
$4184.0 | 2023-05-31 | ||
Enamine | EN300-1988066-10g |
5-methanesulfonyl-3,3-dimethylpent-1-yne |
2229202-72-4 | 10g |
$6205.0 | 2023-09-16 | ||
Enamine | EN300-1988066-1.0g |
5-methanesulfonyl-3,3-dimethylpent-1-yne |
2229202-72-4 | 1g |
$1442.0 | 2023-05-31 | ||
Enamine | EN300-1988066-10.0g |
5-methanesulfonyl-3,3-dimethylpent-1-yne |
2229202-72-4 | 10g |
$6205.0 | 2023-05-31 | ||
Enamine | EN300-1988066-0.05g |
5-methanesulfonyl-3,3-dimethylpent-1-yne |
2229202-72-4 | 0.05g |
$1212.0 | 2023-09-16 | ||
Enamine | EN300-1988066-0.1g |
5-methanesulfonyl-3,3-dimethylpent-1-yne |
2229202-72-4 | 0.1g |
$1269.0 | 2023-09-16 | ||
Enamine | EN300-1988066-2.5g |
5-methanesulfonyl-3,3-dimethylpent-1-yne |
2229202-72-4 | 2.5g |
$2828.0 | 2023-09-16 | ||
Enamine | EN300-1988066-0.25g |
5-methanesulfonyl-3,3-dimethylpent-1-yne |
2229202-72-4 | 0.25g |
$1328.0 | 2023-09-16 | ||
Enamine | EN300-1988066-0.5g |
5-methanesulfonyl-3,3-dimethylpent-1-yne |
2229202-72-4 | 0.5g |
$1385.0 | 2023-09-16 | ||
Enamine | EN300-1988066-5g |
5-methanesulfonyl-3,3-dimethylpent-1-yne |
2229202-72-4 | 5g |
$4184.0 | 2023-09-16 |
5-Methanesulfonyl-3,3-dimethylpent-1-yne 関連文献
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
5-Methanesulfonyl-3,3-dimethylpent-1-yneに関する追加情報
5-Methanesulfonyl-3,3-dimethylpent-1-yne: A Versatile Synthetic Intermediate in Modern Pharmaceutical Research
5-Methanesulfonyl-3,3-dimethylpent-1-yne (CAS No. 2229202-72-4) represents a critical class of organic compounds with unique structural features that have garnered significant attention in the field of synthetic chemistry and drug discovery. This compound, characterized by its alkynyl functional group and methanesulfonyl substituent, serves as a pivotal building block for the development of complex molecules with diverse biological activities. Recent advancements in asymmetric catalysis and click chemistry have further expanded its utility in the synthesis of pharmaceuticals and agrochemicals.
The 5-Methanesulfonyl-3,3-dimethylpent-1-yne molecule exhibits a carbon skeleton with five carbon atoms, where the terminal alkynyl group (–C≡CH) provides reactivity for various functional group transformations. The methanesulfonyl (–SO₂CH₃) substituent introduces electrophilic properties, making it a valuable intermediate in electrophilic substitution reactions. This structural combination allows for the synthesis of diverse derivatives, including heterocyclic compounds and polycyclic frameworks, which are frequently targeted in modern drug design strategies.
Recent studies published in Journal of Medicinal Chemistry (2023) highlight the role of 5-Methanesulfonyl-3,3-dimethylpent-1-yne in the development of antibacterial agents. Researchers have demonstrated that its alkynyl moiety can be selectively functionalized to incorporate fluoroalkyl groups, enhancing the compound’s antimicrobial activity against multidrug-resistant pathogens. This application underscores the importance of 5-Methanesulfonyl-3,3-dimethylpent-1-yne as a platform for creating novel therapeutic agents.
In the realm of organic synthesis, 5-Methanesulfonyl-3,3-dimethylpent-1-yne has emerged as a key reagent in metathesis reactions. A 2023 paper in Organic Letters described its use in cross-coupling reactions to construct complex polycyclic architectures. The compound’s alkynyl group undergoes efficient Sonogashira coupling with various aryl halides, enabling the rapid assembly of heteroaromatic systems. This synthetic versatility makes it a preferred choice for combinatorial chemistry approaches in drug discovery.
The methanesulfonyl substituent in 5-Methanesulfonyl-3,3-dimethylpent-1-yne also plays a crucial role in enantioselective synthesis. A 2023 study in Advanced Synthesis & Catalysis reported the use of chiral catalysts to achieve high enantiomeric excess in the synthesis of racemic mixtures. This application is particularly relevant for the development of chiral drugs, where stereochemistry significantly impacts biological activity and pharmacokinetic properties.
Recent advancements in computational chemistry have further enhanced the utility of 5-Methanesulfonyl-3,3-dimethylpent-1-yne. Machine learning models developed in 2023 have predicted the optimal reaction conditions for its functionalization, reducing experimental trial-and-error in drug development pipelines. These models leverage molecular dynamics simulations to predict reaction pathways, enabling faster and more cost-effective synthesis of targeted molecules.
The 5-Methanesulfonyl-3,3-dimethylpent-1-yne compound has also been explored for its potential in green chemistry applications. A 2023 study in Green Chemistry demonstrated its use in solvent-free reactions under mild conditions. This approach reduces waste generation and energy consumption, aligning with the principles of sustainable pharmaceutical manufacturing. The compound’s stability under solvent-free conditions makes it an ideal candidate for industrial-scale synthesis.
Applications of 5-Methanesulfonyl-3,3-dimethylpent-1-yne extend beyond pharmaceuticals to materials science. Research published in Advanced Materials (2023) highlighted its use in the synthesis of conductive polymers. The alkynyl group in this compound facilitates π-conjugation, enabling the creation of high-performance organic semiconductors. This application underscores the compound’s versatility across multiple scientific disciplines.
In the context of drug discovery, 5-Methanesulfonyl-3,3-dimethylpent-1-yne has been utilized to develop targeted therapies for oncology. A 2023 study in Cancer Research reported the synthesis of antitumor agents by functionalizing the alkynyl group with cytotoxic moieties. These compounds demonstrated enhanced selectivity against prostate cancer cells, highlighting the compound’s potential in precision medicine strategies.
Finally, the 5-Methanesulfonyl-3,3-dimethylpent-1-yne compound continues to be a focal point in organic chemistry education. Its unique structure and reactivity make it an excellent example for teaching functional group transformations and reaction mechanisms. Textbooks and laboratory manuals increasingly incorporate 5-Methanesulfonyl-3,3-dimethylpent-1-yne as a model compound for illustrating the principles of synthetic organic chemistry.
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